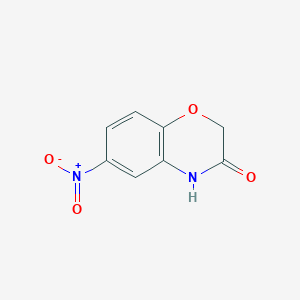

6-Nitro-2H-1,4-benzoxazin-3(4H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c11-8-4-14-7-2-1-5(10(12)13)3-6(7)9-8/h1-3H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYXDJBNODSRRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377093 | |

| Record name | 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81721-87-1 | |

| Record name | 6-Nitro-4H-benzo[1,4]oxazin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81721-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitro-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that serves as a vital intermediate in the synthesis of various biologically active molecules. Its benzoxazinone core is a privileged scaffold in medicinal chemistry and agrochemical research, recognized for its broad range of pharmacological activities.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key biological activities of this compound, with a focus on its role in the development of novel therapeutic agents. This document is intended to serve as a detailed resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is typically an orange or off-white crystalline solid at room temperature.[2][3] Its core structure consists of a benzene ring fused to an oxazine ring, with a nitro group substituent on the benzene ring and a ketone on the oxazine ring.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆N₂O₄ | [3][4][5][6] |

| Molecular Weight | 194.14 g/mol | [4][5] |

| CAS Number | 81721-87-1 | [3][4][6] |

| Melting Point | 221 - 241 °C | [2][3][4] |

| Appearance | Orange to Off-white Crystalline Solid | [2][3] |

| Purity | Typically ≥97% | [4][6] |

| InChI Key | UNYXDJBNODSRRC-UHFFFAOYSA-N | [4] |

| SMILES | [O-]--INVALID-LINK--c1ccc2OCC(=O)Nc2c1 | [4] |

| Predicted Mass Spec | [M+H]⁺: 195.04004, [M+Na]⁺: 217.02198 | [7] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of the title compound is detailed below.[2]

Materials:

-

2-amino-4-nitrophenol (10.79 g, 70.0 mmol)

-

Ethyl bromoacetate (7.76 ml, 72 mmol)

-

Potassium fluoride (10.6 g, 182 mmol)

-

Anhydrous dimethylformamide (DMF, 55 ml)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

10% Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

-

Ethylene dichloride

Procedure:

-

To a mixture of potassium fluoride in anhydrous DMF, add ethyl bromoacetate. Stir the reaction mixture at room temperature for 15 minutes.

-

Add 2-amino-4-nitrophenol to the mixture.

-

Heat the reaction mixture to 55°C for 6 hours.

-

Cool the mixture slowly to room temperature and continue stirring for 12 hours.

-

Pour the reaction mixture onto 300 ml of ice.

-

Filter the solid that forms, wash it with water, and dry it under vacuum (20-50 Torr) at 50°C for 16 hours.

-

Take up the resulting orange solid in 100 ml of EtOAc and 100 ml of H₂O.

-

Extract the aqueous layer with EtOAc (2 x 100 ml).

-

Combine the organic layers and wash with water (3 x 150 ml) and 10% HCl.

-

Dry the organic layer over MgSO₄.

-

Remove the solvent in vacuo.

-

Recrystallize the resulting solid from ethylene dichloride to yield this compound as an orange solid.

Caption: Workflow for the synthesis of this compound.

Protocol for Anti-Inflammatory Activity Assay in BV-2 Microglia

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have demonstrated significant anti-inflammatory activity.[8] A general protocol to assess this activity in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells is provided below.

Materials:

-

BV-2 microglia cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., a derivative of this compound)

-

MTT assay kit for cell viability

-

ELISA kits for TNF-α, IL-1β, and IL-6

-

Reagents for Western blotting (lysis buffer, primary and secondary antibodies for iNOS, COX-2, etc.)

Procedure:

-

Cell Culture: Culture BV-2 cells in supplemented DMEM at 37°C in a humidified 5% CO₂ incubator.

-

Cell Viability: Seed cells in a 96-well plate. Treat with various concentrations of the test compound for 24 hours to determine cytotoxicity using an MTT assay.

-

LPS Stimulation: Seed cells in appropriate plates (e.g., 24-well). Pre-treat cells with non-toxic concentrations of the test compound for 1-2 hours.

-

Induce Inflammation: Add LPS (e.g., 100-1000 ng/mL) to the wells (excluding the negative control) and incubate for 24 hours.[9][10]

-

Cytokine Measurement (ELISA): Collect the cell culture supernatant. Measure the concentration of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using specific ELISA kits according to the manufacturer's instructions.[6][9]

-

Protein Expression (Western Blot): Lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against inflammatory markers like iNOS and COX-2.[2] Analyze the protein bands after incubation with a secondary antibody.

Caption: Experimental workflow for assessing anti-inflammatory activity.

Biological Activity and Signaling Pathways

The 1,4-benzoxazinone core is a versatile structure found in many compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][7] It is also a crucial intermediate for agrochemicals like herbicides and fungicides.[3][11]

Anti-inflammatory Activity via the Nrf2-HO-1 Pathway

Recent studies on novel 2H-1,4-benzoxazin-3(4H)-one derivatives have shown that their anti-inflammatory effects in microglial cells are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway.[8]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by activators (like the benzoxazinone derivatives) or oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE), initiating the transcription of various cytoprotective genes, including HO-1.[12][13] The upregulation of HO-1 helps to resolve inflammation and reduce oxidative stress.[8]

Caption: The Nrf2-HO-1 signaling pathway activated by benzoxazinone derivatives.

Conclusion

This compound is a compound of significant interest due to its foundational role in the synthesis of molecules with potent biological activities. The data and protocols presented in this guide underscore its importance for researchers in medicinal chemistry and related fields. The established anti-inflammatory properties of its derivatives, acting through well-defined signaling pathways like Nrf2-HO-1, highlight the therapeutic potential of this chemical scaffold. This guide serves as a comprehensive technical resource to facilitate further research and development in this promising area.

References

- 1. benchchem.com [benchchem.com]

- 2. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]

- 7. PubChemLite - this compound (C8H6N2O4) [pubchemlite.lcsb.uni.lu]

- 8. This compound 97 81721-87-1 [sigmaaldrich.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

- 12. Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 6-Nitro-2H-1,4-benzoxazin-3(4H)-one

CAS Number: 81721-87-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound belonging to the benzoxazinone class. While this specific molecule is often utilized as a key intermediate in the synthesis of more complex bioactive compounds, the 1,4-benzoxazin-3-one core structure is a privileged scaffold in medicinal chemistry and agrochemical research. This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological activities, drawing from research on structurally related derivatives. A significant focus is placed on the anti-inflammatory mechanism of action mediated through the Nrf2-HO-1 signaling pathway, which has been identified in derivatives of the core structure. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational knowledge and methodologies for future investigations into this compound and its analogues.

Chemical and Physical Properties

This compound is a solid organic compound characterized by the presence of a nitro group on the benzene ring of the benzoxazinone scaffold.[1] This nitro group, being electron-withdrawing, can significantly influence the molecule's chemical reactivity and biological interactions.[2]

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O₄ | [3] |

| Molecular Weight | 194.14 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 6-Nitro-4H-benzo[4][5]oxazin-3-one | [3] |

| Physical Form | Off-white crystalline solid | [6] |

| Melting Point | 236-240 °C | [1] |

| InChI Key | UNYXDJBNODSRRC-UHFFFAOYSA-N | [1] |

| SMILES | [O-]--INVALID-LINK--c1ccc2OCC(=O)Nc2c1 | [1] |

Synthesis

The synthesis of this compound can be achieved through the reaction of 2-amino-4-nitrophenol with an appropriate C2 synthon. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

2-amino-4-nitrophenol

-

Ethyl bromoacetate

-

Potassium fluoride

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

10% Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

-

Ethylene dichloride

Procedure:

-

To a mixture of 10.6 g (182 mmol) of potassium fluoride in 55 ml of anhydrous dimethylformamide, add 7.76 ml (72 mmol) of ethyl bromoacetate.

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Add 10.79 g (70.0 mmol) of 2-amino-4-nitrophenol to the mixture.

-

Heat the reaction mixture to 55°C for 6 hours.

-

Cool the mixture slowly to room temperature and continue stirring for 12 hours.

-

Pour the reaction mixture onto 300 ml of ice.

-

Filter the resulting solid, wash with water, and dry under vacuum (20-50 Torr) at 50°C for 16 hours.

-

Take up the resulting orange solid in 100 ml of ethyl acetate and 100 ml of water.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 ml).

-

Combine the organic layers and wash with water (3 x 150 ml) and 10% HCl.

-

Dry the organic layer over magnesium sulfate.

-

Remove the solvent in vacuo.

-

Recrystallize the resulting solid from ethylene dichloride to yield the final product as an orange solid.

Biological Activities and Mechanism of Action

While specific quantitative biological data for this compound is limited in the public domain, the broader class of 1,4-benzoxazin-3-one derivatives exhibits a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8][9] This compound is frequently used as a key intermediate in the synthesis of novel therapeutic agents and agrochemicals.[6]

Anti-inflammatory Activity

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have been shown to possess significant anti-inflammatory properties.[10] Mechanistic studies on these derivatives have revealed that their anti-inflammatory effects are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.[10]

Nrf2-HO-1 Signaling Pathway:

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[11] In the presence of oxidative stress or electrophilic compounds, such as certain benzoxazinone derivatives, Nrf2 is released from Keap1 and translocates to the nucleus.[11] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, including HO-1.[11][12] The upregulation of HO-1 leads to the production of biliverdin, carbon monoxide (CO), and free iron, which collectively exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like IL-6 and TNF-α.[11][13] This pathway represents a key cellular defense mechanism against inflammation and oxidative stress.[14]

Caption: Nrf2-HO-1 signaling pathway activated by benzoxazinone derivatives.

Antimicrobial Activity

Experimental Protocols for Biological Evaluation (General)

While specific protocols for this compound are not detailed in the available literature, the following are general methodologies used for evaluating the biological activities of benzoxazinone derivatives.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay is commonly used to screen compounds for their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.

Cell Line:

-

RAW 264.7 murine macrophage cell line

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

Test compound (this compound) dissolved in DMSO

-

Griess Reagent

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (typically 540 nm).

-

Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

-

A cell viability assay (e.g., MTT or MTS) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.

In Vitro Antimicrobial Assay (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Microorganisms:

-

Gram-positive bacteria (e.g., Staphylococcus aureus)

-

Gram-negative bacteria (e.g., Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Positive control antibiotic/antifungal

-

Negative control (medium with solvent)

Procedure:

-

Prepare a two-fold serial dilution of the test compound in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Add the microbial inoculum to each well containing the test compound dilutions.

-

Include positive and negative controls on each plate.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined synthesis protocol. While direct biological data for this specific molecule is sparse, the extensive research on the 1,4-benzoxazin-3-one scaffold highlights its significant potential in drug discovery and agrochemical development. The established anti-inflammatory and antimicrobial activities of its derivatives, particularly the modulation of the Nrf2-HO-1 signaling pathway, provide a strong rationale for further investigation into this compound and its analogues. This technical guide serves as a foundational resource to facilitate and inspire future research in this promising area.

References

- 1. 6-硝基-2H-1,4-苯并噁嗪-3(4H)-酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. This compound | C8H6N2O4 | CID 2763683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 9. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 11. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The Nrf2-HO-1 system and inflammaging [frontiersin.org]

- 14. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. ikm.org.my [ikm.org.my]

- 17. oaji.net [oaji.net]

- 18. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Nitro-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one, with a focus on its relevance in drug discovery and development.

Core Compound Properties

This compound is a heterocyclic compound with the chemical formula C₈H₆N₂O₄.[1] It serves as a key intermediate in the synthesis of various biologically active molecules.[2]

| Property | Value | Source(s) |

| Molecular Weight | 194.14 g/mol | [1] |

| Molecular Formula | C₈H₆N₂O₄ | [1] |

| CAS Number | 81721-87-1 | [1] |

| Appearance | Orange solid | [3] |

| Melting Point | 221-223 °C | [3] |

Synthesis Protocol

A detailed method for the synthesis of this compound has been reported and is summarized below.[3]

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Methodology

-

Initial Reaction Mixture: To a mixture of 10.6 g (182 mmol) of potassium fluoride in 55 ml of anhydrous dimethylformamide, add 7.76 ml (72 mmol) of ethyl bromoacetate. Stir the reaction mixture at room temperature for 15 minutes.[3]

-

Addition of Second Reactant and Heating: Add 10.79 g (70.0 mmol) of 2-amino-4-nitrophenol to the mixture and heat to 55°C for 6 hours.[3]

-

Cooling and Precipitation: Slowly cool the reaction mixture to room temperature and stir for 12 hours. Pour the mixture onto 300 ml of ice.[3]

-

Isolation of Crude Product: Filter the solid that forms, wash it with water, and dry under vacuum (20-50 Torr) at 50°C for 16 hours.[3]

-

Extraction: Take up the resulting orange solid in 100 ml of ethyl acetate (EtOAc) and 100 ml of water. Extract the aqueous layer twice with 100 ml of EtOAc.[3]

-

Washing and Drying: Combine the organic layers and wash them three times with 150 ml of water and once with 10% HCl. Dry the organic layer over MgSO₄.[3]

-

Recrystallization: Remove the solvent in vacuo. Recrystallize the resulting solid from ethylene dichloride to yield the final product.[3]

Biological Activity and Signaling Pathways

The Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway is a critical cellular defense mechanism against oxidative stress and inflammation.[6][7][8]

Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6] In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus.[6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of a battery of cytoprotective genes, including HO-1.[7][8] The activation of this pathway helps to mitigate inflammation and restore cellular homeostasis.[9][10]

Caption: The Keap1-Nrf2/HO-1 signaling pathway in response to oxidative stress.

Experimental Protocols for Biological Assays

While specific experimental data for the parent compound is limited, the following protocols are commonly used to assess the anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives and can be adapted for the title compound.

Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Cell Culture: Culture RAW 264.7 cells in appropriate media and conditions.

-

Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified pre-incubation time.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours).

-

NO Measurement: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6)

This assay determines the effect of a compound on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

-

Cell Culture and Treatment: Follow the same initial steps as the NO inhibition assay.

-

Supernatant Collection: After the incubation period with the test compound and LPS, collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: Calculate the percentage of cytokine inhibition and determine the IC₅₀ values.

Conclusion

This compound is a valuable scaffold in medicinal chemistry. While further research is needed to fully elucidate the specific quantitative anti-inflammatory activity of the parent compound, the established role of its derivatives in modulating the Nrf2/HO-1 signaling pathway highlights its potential as a starting point for the development of novel therapeutic agents for inflammatory diseases. The provided synthesis and experimental protocols offer a solid foundation for researchers to explore the biological activities of this and related compounds.

References

- 1. This compound | C8H6N2O4 | CID 2763683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 81721-87-1 | Benchchem [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The Nrf2-HO-1 system and inflammaging [frontiersin.org]

- 8. The Nrf2-HO-1 system and inflammaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

Technical Guide: Physicochemical Properties and Synthesis of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one

This technical guide provides an in-depth overview of the melting point, appearance, and synthesis of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. The information is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis, where this compound serves as a key intermediate.[1]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below. The data is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 81721-87-1 | [1][2][3] |

| Molecular Formula | C₈H₆N₂O₄ | [1][2][3][4] |

| Molecular Weight | 194.14 g/mol [4] / 194.15 g/mol [1][3] | [1][3][4] |

| Melting Point | 221-223 °C[5], 236-240 °C[2], 235-241 °C[1] | [1][2][5] |

| Appearance | Orange solid[5], Off-white crystalline solid[1] | [1][5] |

| Purity | 97%[2][3], ≥ 97% (HPLC)[1] | [1][2][3] |

| Solubility | Soluble in methanol (25 mg/mL) |

Experimental Protocol: Synthesis

The following section details a common laboratory procedure for the synthesis of this compound.[5]

Materials:

-

2-amino-4-nitrophenol

-

Ethyl bromoacetate

-

Potassium fluoride (KF)

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl, 10% solution)

-

Magnesium sulfate (MgSO₄)

-

Ethylene dichloride

-

Water (H₂O)

-

Ice

Procedure:

-

To a mixture of 10.6 g of potassium fluoride in 55 ml of anhydrous dimethylformamide, add 7.76 ml of ethyl bromoacetate. Stir the reaction mixture at room temperature for 15 minutes.[5]

-

Add 10.79 g of 2-amino-4-nitrophenol to the mixture.[5]

-

Heat the reaction mixture to 55°C for 6 hours.[5]

-

After heating, cool the mixture slowly to room temperature and continue stirring for 12 hours.[5]

-

Pour the reaction mixture onto 300 ml of ice. A solid will form.[5]

-

Filter the solid, wash it with water, and dry it.[5]

-

The resulting orange solid is then taken up in 100 ml of ethyl acetate and 100 ml of water.[5]

-

The aqueous layer is extracted twice with 100 ml portions of ethyl acetate.[5]

-

Combine all organic layers and wash them three times with 150 ml of water, followed by a wash with 10% HCl.[5]

-

Dry the organic layer over magnesium sulfate.[5]

-

Remove the solvent under reduced pressure (in vacuo).[5]

-

Recrystallize the resulting solid from ethylene dichloride to yield the final product.[5]

Yield: This process yields 3.6 g (27% yield) of this compound as an orange solid with a melting point of 221°-223° C.[5]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one from 2-amino-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one, a key intermediate in the development of various biologically active compounds. The primary synthetic route detailed herein starts from the readily available precursor, 2-amino-4-nitrophenol. This document outlines the underlying chemical principles, a detailed experimental protocol, and relevant characterization data.

Synthetic Pathway Overview

The synthesis of this compound from 2-amino-4-nitrophenol is typically achieved through a two-step process involving an initial N-alkylation followed by an intramolecular cyclization. A common and effective method utilizes an alpha-halo ester, such as ethyl bromoacetate, to introduce the necessary two-carbon unit. The reaction proceeds as follows:

-

N-Alkylation and Ether Formation: 2-amino-4-nitrophenol reacts with ethyl bromoacetate. Under the reaction conditions, it is proposed that both N-alkylation and O-alkylation occur, followed by an intramolecular cyclization.

-

Intramolecular Cyclization: The intermediate undergoes a base-mediated intramolecular cyclization to form the six-membered heterocyclic ring of the benzoxazinone.

The overall reaction scheme is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.[1]

Materials and Reagents:

-

2-amino-4-nitrophenol

-

Ethyl bromoacetate

-

Potassium fluoride (KF)

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

10% Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

-

Ethylene dichloride

Procedure:

-

To a mixture of 10.6 g (182 mmol) of potassium fluoride in 55 ml of anhydrous dimethylformamide, add 7.76 ml (72 mmol) of ethyl bromoacetate.

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Add 10.79 g (70.0 mmol) of 2-amino-4-nitrophenol to the mixture.

-

Heat the reaction mixture to 55°C for 6 hours.

-

Cool the mixture slowly to room temperature and continue stirring for 12 hours.

-

Pour the reaction mixture onto 300 ml of ice.

-

Filter the solid that forms, wash it with water, and dry it (20-50 Torr, 50°C, 16 hours).

-

Take up the resulting orange solid in 100 ml of ethyl acetate and 100 ml of water.

-

Separate the aqueous layer and extract it with ethyl acetate (2 x 100 ml).

-

Combine the organic layers and wash with water (3 x 150 ml) and 10% HCl.

-

Dry the organic layer over magnesium sulfate.

-

Remove the solvent in vacuo.

-

Recrystallize the resulting solid from ethylene dichloride to yield the final product.

The experimental workflow is summarized in the following diagram:

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Quantitative Data

The following tables summarize the key quantitative data from the described synthesis.

Table 1: Reactant Quantities

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Amount (mmol) | Molar Ratio |

| 2-amino-4-nitrophenol | 154.12 | 10.79 | 70.0 | 1.0 |

| Ethyl bromoacetate | 167.00 | 12.02 (7.76 ml) | 72.0 | 1.03 |

| Potassium fluoride | 58.10 | 10.6 | 182 | 2.6 |

Table 2: Product Characterization

| Property | Value |

| Product Name | This compound |

| Molecular Formula | C₈H₆N₂O₄[2] |

| Molecular Weight | 194.14 g/mol [2] |

| Appearance | Orange solid[1] |

| Yield | 3.6 g (27%)[1] |

| Melting Point | 221-223°C[1] |

| CAS Number | 81721-87-1[2] |

Safety Considerations

-

2-amino-4-nitrophenol: This compound can be toxic if ingested or absorbed through the skin. It is also a skin and eye irritant.

-

Ethyl bromoacetate: This reagent is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood.

-

Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. It is also a reproductive toxin.

-

10% Hydrochloric acid: This is a corrosive solution.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from 2-amino-4-nitrophenol provides a reliable route to this valuable chemical intermediate. The described protocol, while having a moderate yield, is straightforward and utilizes common laboratory reagents. Further optimization of reaction conditions could potentially improve the yield. The detailed methodology and data presented in this guide are intended to support researchers in the fields of medicinal chemistry and drug development.

References

An In-depth Technical Guide to 6-Nitro-2H-1,4-benzoxazin-3(4H)-one: Synthesis, Properties, and Applications in Drug Discovery and Agrochemical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitro-2H-1,4-benzoxazin-3(4H)-one is a pivotal heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. The benzoxazinone core is a recognized privileged scaffold in medicinal chemistry and agrochemical research, bestowing a range of pharmacological and pesticidal properties upon its derivatives.[1][2] This technical guide provides a comprehensive overview of the synthesis, chemical and physical properties, and the extensive applications of this compound. While this compound is primarily utilized as a building block for more complex structures, this guide will also touch upon the known biological activities of the broader benzoxazinone class, including their potential as anti-inflammatory, antimicrobial, and herbicidal agents.[1][3] Detailed experimental protocols for its synthesis and representative biological assays are included to facilitate further research and development in this promising area.

Chemical and Physical Properties

This compound is a solid compound at room temperature with the molecular formula C₈H₆N₂O₄.[4] Its chemical structure is characterized by a benzoxazine core with a nitro group substitution at the 6-position. This nitro group significantly influences the compound's reactivity and is a key feature for its utility in the synthesis of diverse derivatives.[3]

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 81721-87-1 | |

| Molecular Formula | C₈H₆N₂O₄ | [4] |

| Molecular Weight | 194.14 g/mol | [4] |

| Appearance | Solid | |

| Melting Point | 236-240 °C | |

| SMILES String | [O-]--INVALID-LINK--c1ccc2OCC(=O)Nc2c1 | |

| InChI Key | UNYXDJBNODSRRC-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound is a well-established process. A common and effective method involves the reaction of 2-amino-4-nitrophenol with an appropriate C2 synthon, such as ethyl bromoacetate, in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established synthetic procedures.

Materials:

-

2-amino-4-nitrophenol

-

Ethyl bromoacetate

-

Potassium fluoride

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

10% Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

-

Ethylene dichloride

Procedure:

-

To a mixture of 10.6 g (182 mmol) of potassium fluoride in 55 ml of anhydrous dimethylformamide, add 7.76 ml (72 mmol) of ethyl bromoacetate.

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Add 10.79 g (70.0 mmol) of 2-amino-4-nitrophenol to the mixture.

-

Heat the reaction mixture to 55°C for 6 hours.

-

Cool the mixture slowly to room temperature and continue stirring for 12 hours.

-

Pour the reaction mixture onto 300 ml of ice.

-

Filter the solid that forms, wash it with water, and dry it under vacuum (20-50 Torr) at 50°C for 16 hours.

-

Take up the resulting orange solid in 100 ml of ethyl acetate and 100 ml of water.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 ml).

-

Combine the organic layers and wash with water (3 x 150 ml) and 10% HCl.

-

Dry the organic layer over magnesium sulfate (MgSO₄).

-

Remove the solvent in vacuo.

-

Recrystallize the resulting solid from ethylene dichloride to yield this compound as an orange solid.

Biological Activities and Applications

While specific quantitative biological data for this compound is limited in publicly available literature, its primary role is as a key intermediate in the development of compounds with a wide range of biological activities. The benzoxazinone scaffold is a versatile platform for generating molecules with significant therapeutic and agrochemical potential.

Pharmaceutical Research

Derivatives of this compound have been explored for various therapeutic applications, including:

-

Anti-inflammatory and Antimicrobial Agents: The benzoxazinone core is a common feature in compounds investigated for their anti-inflammatory and antimicrobial properties.[3] The nitro group at the 6-position can be readily converted to an amino group, which serves as a handle for further chemical modifications to generate libraries of compounds for screening.

-

Anticancer Agents: The broader class of benzoxazinones has been investigated for potential anticancer activity.[5]

-

Other Therapeutic Areas: Derivatives have also been explored for their potential as antidiabetic, antidepressant, and antiplatelet agents.[6]

Agrochemical Development

This compound is a valuable intermediate in the synthesis of agrochemicals.[1]

-

Herbicides: The benzoxazinone structure is found in some commercial herbicides.[7] The title compound serves as a starting material for the synthesis of novel herbicidal candidates.

-

Fungicides: Derivatives of benzoxazinones have shown promising antifungal activity against various plant pathogens.[8][9][10]

Experimental Protocols for Biological Evaluation

Given the role of this compound as a precursor to biologically active molecules, the following are representative protocols for assessing the potential biological activities of its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[3][5][11][12]

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cell line of interest (e.g., HeLa, HepG2)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound (derivatives of this compound) in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[13][14]

Principle:

The broth microdilution method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microplates

-

Test compound (derivatives of this compound)

-

Standard antimicrobial agents (positive controls)

-

Sterile saline or PBS

Procedure:

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Prepare serial twofold dilutions of the test compound in the broth medium in the wells of a 96-well microplate.

-

Add the standardized inoculum to each well. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

-

Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Role as a Scaffold in Drug and Agrochemical Discovery

Caption: Role of the scaffold in generating diverse bioactive compounds.

Conclusion

This compound is a compound of significant interest due to its foundational role in the synthesis of a multitude of biologically active molecules. While direct biological data on the parent compound is sparse, the extensive research into its derivatives underscores the importance of the benzoxazinone scaffold in both pharmaceutical and agrochemical development. This technical guide has provided a detailed overview of its synthesis, properties, and the broader context of its applications. The included experimental protocols offer a starting point for researchers to explore the potential of novel derivatives of this versatile intermediate. Further investigation into the specific biological activities of this compound itself may yet reveal intrinsic properties of interest and further expand its utility in scientific research.

References

- 1. This compound | C8H6N2O4 | CID 2763683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US9066519B2 - Herbicidal benzoxazinones - Google Patents [patents.google.com]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. US4792605A - 1,4-benzoxazin-3-one-6-(amino or nitro) intermediates - Google Patents [patents.google.com]

- 7. In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole [zenodo.org]

- 8. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 10. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT assay overview | Abcam [abcam.com]

- 13. dovepress.com [dovepress.com]

- 14. Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 6-Nitro-2H-1,4-benzoxazin-3(4H)-one: Structural Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a nitro group at the 6-position of this scaffold can significantly modulate its physicochemical properties and biological functions. This technical guide provides a comprehensive overview of 6-nitro-2H-1,4-benzoxazin-3(4H)-one, its structural analogues, and derivatives, with a focus on their synthesis, biological activities, and potential mechanisms of action.

Core Compound: this compound

Chemical Structure:

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₈H₆N₂O₄[1] |

| Molecular Weight | 194.14 g/mol [1] |

| IUPAC Name | This compound |

| CAS Number | 81721-87-1[1] |

Synthesis of Structural Analogues and Derivatives

The synthesis of the core this compound and its derivatives typically involves the cyclization of a substituted 2-aminophenol with an appropriate reagent.

Synthesis of the Core Compound

General Synthetic Workflow:

Caption: General synthesis workflow for this compound.

Synthesis of Derivatives

Derivatives can be synthesized by modifying the starting materials or by further reactions on the this compound core. For instance, N-alkylation or N-arylation at the 4-position can be achieved by reacting the core compound with alkyl or aryl halides in the presence of a base. Modifications at the 2-position can be accomplished by using substituted α-halo esters in the initial cyclization step.

Biological Activities and Quantitative Data

While extensive quantitative structure-activity relationship (QSAR) studies for a series of this compound analogues are not widely published, the broader class of benzoxazinones has been investigated for various biological activities. The nitro substitution is known to influence the electronic properties of the molecule, which can impact its interaction with biological targets.

Antimicrobial and Antifungal Activity

Several studies have reported the antimicrobial and antifungal activities of 1,4-benzoxazin-3-one derivatives. The introduction of different substituents on the benzoxazinone ring has been shown to modulate their potency. A QSAR study on a dataset of 111 natural and synthetic 1,4-benzoxazin-3-ones revealed that different structural features are required for activity against fungi, gram-positive, and gram-negative bacteria.[2][3] For instance, some novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety have shown promising antifungal activity against various plant pathogenic fungi.[4][5]

Table 1: Antifungal Activity of Selected 1,4-Benzoxazin-3-one Derivatives (Acylhydrazone Series) [5]

| Compound | Substituent at 6-position | Target Fungus | EC₅₀ (µg/mL) |

| 5l | H | Gibberella zeae | 20.06 |

| 5o | Cl | Gibberella zeae | 23.17 |

| 5q | Cl | Pellicularia sasakii | 26.66 |

| 5r | H | Phytophthora infestans | 15.37 |

| 5p | Cl | Capsicum wilt | 26.76 |

| Hymexazol (Standard) | - | Gibberella zeae | 40.51 |

| Hymexazol (Standard) | - | Pellicularia sasakii | 32.77 |

| Hymexazol (Standard) | - | Phytophthora infestans | 18.35 |

| Hymexazol (Standard) | - | Capsicum wilt | > 50 |

| Carbendazim (Standard) | - | Phytophthora infestans | 34.41 |

Note: This table presents data for a series of 1,4-benzoxazin-3-one derivatives to illustrate the type of quantitative data available for this scaffold. Specific data for a series of 6-nitro analogues is not currently available in the cited literature.

Anti-inflammatory Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated for their anti-inflammatory properties. One study demonstrated that certain derivatives could alleviate microglial inflammation, suggesting their potential in treating neurodegenerative diseases.

Signaling Pathways and Mechanisms of Action

The precise mechanisms of action for this compound and its analogues are not yet fully elucidated. However, based on studies of related compounds, some potential pathways can be proposed.

Nrf2-HO-1 Signaling Pathway

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway is a crucial cellular defense mechanism against oxidative stress.[6][7][8][9] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes, including HO-1.[8][9] Some 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to activate this pathway, leading to a reduction in reactive oxygen species (ROS) production and inflammation. It is plausible that the electron-withdrawing nature of the nitro group in this compound could modulate cellular redox status and thereby influence the Nrf2-HO-1 pathway.

Caption: Hypothesized activation of the Nrf2-HO-1 pathway by this compound derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of novel compounds. The following are generalized protocols for assessing the biological activities relevant to this class of compounds.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.

Caption: Workflow for a broth microdilution antimicrobial susceptibility test.

Detailed Steps:

-

Preparation of Inoculum: Culture the microbial strain overnight and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in an appropriate growth medium.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well.

-

Controls: Include a positive control (microorganism with no compound), a negative control (medium only), and a solvent control.

-

Incubation: Incubate the plate under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

General Protocol for Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cell lines.[10]

Caption: Workflow for an MTT cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Seed a known number of cells into each well of a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include appropriate controls.

-

Incubation: Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with potential applications in various therapeutic areas, including infectious diseases and inflammatory disorders. While the existing literature provides a foundation for understanding their synthesis and biological activities, further research is needed to fully elucidate their therapeutic potential. Specifically, systematic structure-activity relationship studies on a series of 6-nitro analogues are required to identify lead compounds with optimized potency and selectivity. Furthermore, in-depth investigations into their mechanisms of action, including their effects on specific signaling pathways, will be crucial for their rational development as therapeutic agents. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate these future research endeavors.

References

- 1. This compound | C8H6N2O4 | CID 2763683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 6. dovepress.com [dovepress.com]

- 7. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Nrf2-HO-1 system and inflammaging [frontiersin.org]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Benzoxazinone Core: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzoxazinone core, a heterocyclic scaffold composed of a benzene ring fused to an oxazine ring, has emerged as a structure of significant interest in medicinal chemistry. Its versatile chemical nature and broad spectrum of biological activities have established it as a "privileged scaffold" in the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the benzoxazinone core, detailing its diverse pharmacological properties, mechanisms of action, and the experimental methodologies employed in its evaluation.

A Spectrum of Biological Activities

Derivatives of the benzoxazinone core have demonstrated a remarkable range of pharmacological effects, positioning them as promising candidates for the treatment of various diseases. These activities include anticancer, antibacterial, antiviral, antifungal, antimalarial, and anti-inflammatory properties.[1][2][3]

Anticancer Activity

A significant body of research has focused on the anticancer potential of benzoxazinone derivatives. These compounds have been shown to inhibit the growth of various cancer cell lines, including liver (HepG2), breast (MCF-7), colon (HCT-29), and cervical (HeLa) cancer cells.[3][4][5] The cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[4]

One of the key mechanisms underlying the anticancer activity of certain benzoxazinone derivatives is the inhibition of critical cellular enzymes such as topoisomerase I and the PI3K/mTOR signaling pathway.[6][7] Topoisomerase I is essential for DNA replication and transcription, and its inhibition leads to DNA damage and cell death.[6] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8]

Table 1: Anticancer Activity of Representative Benzoxazinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 7 | HepG2, MCF-7, HCT-29 | < 10 | [4] |

| Derivative 15 | HepG2, MCF-7, HCT-29 | < 10 | [4] |

| BONC-001 (catalytic inhibitor) | Human Topoisomerase I | 8340 | [6] |

| BONC-013 (potential poison) | Human Topoisomerase I | 0.0006 | [6] |

| 8d-1 | PI3Kα | 0.00063 | [7] |

| Compound 5a, 6a, 8a | Hep-G2 | 3.12 | [3] |

| Compound 7a, 13a, 17a | Hep-G2 | 6.25 | [3] |

Antimicrobial Activity

Benzoxazinone derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1][8][9] Their mechanism of action in bacteria can involve the inhibition of essential enzymes or disruption of the cell membrane.

Table 2: Antimicrobial Activity of Representative Benzoxazinone Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzoxazine-6-sulfonamide derivatives (1a, 1b, 1c, 1e, 1h) | Gram-positive and Gram-negative bacteria, Fungi | 31.25 - 62.5 | [9] |

| 1,4-benzoxazinone–hydrazone hybrids (1a-n) | M. tuberculosis H37Ra and H37Rv | 2 | [1] |

| Compound 13a | Candida strains | 28.5 (GM) | [3] |

| Compound 5L | G. zeae | 20.06 (EC50) | [8] |

| Compound 5o | G. zeae | 23.17 (EC50) | [8] |

| Compound 5q | P. sasakii | 26.66 (EC50) | [8] |

| Compound 5r | P. infestans | 15.37 (EC50) | [8] |

Other Notable Activities

Beyond their anticancer and antimicrobial properties, benzoxazinones have been investigated for a variety of other therapeutic applications. Certain derivatives act as inhibitors of human leukocyte elastase, a serine protease involved in inflammatory processes, suggesting their potential as anti-inflammatory agents.[10] Others have shown promise as antiviral agents, particularly against herpes simplex virus type 1 (HSV-1) protease and human cytomegalovirus (HCMV).[11][12] Naturally occurring benzoxazinones, such as DIMBOA and DIBOA found in plants like maize and wheat, play a crucial role in plant defense against herbivores and pathogens and have been studied for their allelopathic and insecticidal properties.[13]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of benzoxazinones stem from their ability to interact with and modulate various cellular signaling pathways.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several benzoxazinone derivatives have been identified as potent inhibitors of this pathway, often targeting both PI3K and mTOR kinases.[7][8] Inhibition of this pathway leads to the suppression of downstream signaling, resulting in cell cycle arrest and apoptosis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer therapies work by inducing apoptosis in cancer cells. Benzoxazinone derivatives have been shown to trigger apoptosis through various mechanisms, including the activation of caspases, a family of proteases that execute the apoptotic program.[4] Some derivatives can also modulate the expression of key apoptosis-regulating proteins like p53.[4]

Experimental Protocols

The synthesis and biological evaluation of benzoxazinone derivatives involve a range of standard and specialized laboratory techniques.

General Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones

A common method for synthesizing 2-aryl-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid with an excess of an appropriate acid chloride in a suitable solvent like pyridine.[13][14]

Procedure:

-

Dissolve anthranilic acid (1 equivalent) in pyridine.

-

Add the desired acid chloride (2 equivalents) dropwise to the solution while stirring.

-

Heat the reaction mixture under reflux for a specified period (e.g., 2-4 hours).

-

After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with a sodium bicarbonate solution and then with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aryl-4H-3,1-benzoxazin-4-one.

Human Leukocyte Elastase (HLE) Inhibition Assay

The inhibitory activity of benzoxazinone derivatives against HLE can be determined using a fluorogenic substrate.[10]

Procedure:

-

Prepare a solution of human leukocyte elastase in a suitable buffer (e.g., phosphate-buffered saline).

-

In a 96-well plate, add the enzyme solution to wells containing various concentrations of the benzoxazinone inhibitor or a vehicle control.

-

Pre-incubate the enzyme and inhibitor for a specific time at a controlled temperature (e.g., 15 minutes at 37°C).

-

Initiate the reaction by adding a fluorogenic HLE substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Topoisomerase I Inhibition Assay

The ability of benzoxazinone derivatives to inhibit topoisomerase I can be assessed by a DNA relaxation assay.[6][15][16]

Procedure:

-

Incubate supercoiled plasmid DNA with human topoisomerase I in the presence of varying concentrations of the benzoxazinone inhibitor or a vehicle control.

-

The reaction is typically carried out in a specific reaction buffer at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution containing a DNA loading dye and a protein denaturant (e.g., SDS).

-

Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

-

Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

PI3K/mTOR Kinase Assay

The inhibitory effect of benzoxazinone derivatives on PI3K and mTOR kinases can be measured using various in vitro kinase assay kits, often employing a fluorescence-based readout.[7][17]

Procedure:

-

In a multi-well plate, add the recombinant PI3K or mTOR enzyme to a reaction buffer containing ATP and a specific substrate (e.g., a lipid or peptide).

-

Add the benzoxazinone inhibitor at various concentrations.

-

Incubate the reaction mixture at room temperature for a defined period to allow for the kinase reaction to proceed.

-

Add a detection reagent that specifically recognizes the phosphorylated product. This often involves a fluorescently labeled antibody or a coupled enzyme system that generates a fluorescent signal.

-

Measure the fluorescence intensity using a plate reader.

-

The decrease in fluorescence signal corresponds to the inhibition of the kinase activity, from which IC50 values can be calculated.

Conclusion

The benzoxazinone core represents a highly versatile and pharmacologically significant scaffold. Its derivatives have demonstrated a wide array of biological activities, making them attractive candidates for the development of new drugs targeting a range of diseases, from cancer and infectious diseases to inflammatory conditions. The continued exploration of the structure-activity relationships, mechanisms of action, and synthetic methodologies for benzoxazinone derivatives holds great promise for the future of drug discovery and development. This technical guide provides a foundational understanding for researchers and scientists to further investigate and harness the therapeutic potential of this remarkable heterocyclic system.

References

- 1. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antiviral activity of 6-benzoyl-benzoxazolin-2-one and 6-benzoyl-benzothiazolin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Computational Studies of Benzoxazinone Derivatives as Antiviral Agents against Herpes Virus Type 1 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uomosul.edu.iq [uomosul.edu.iq]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tools.thermofisher.cn [tools.thermofisher.cn]

A Comprehensive Literature Review of 1,4-Benzoxazin-3-one Derivatives: Synthesis, Biological Activities, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current literature on 1,4-benzoxazin-3-one derivatives, a class of heterocyclic compounds demonstrating a wide spectrum of biological activities. This document covers their synthesis, quantitative biological data, detailed experimental protocols for key assays, and a visual representation of their mechanisms of action through various signaling pathways.

Introduction to 1,4-Benzoxazin-3-one Derivatives

1,4-Benzoxazin-3-one is a bicyclic heterocyclic scaffold consisting of a benzene ring fused to an oxazine ring. This core structure is found in a variety of natural products and has served as a versatile template for the development of numerous synthetic derivatives with significant pharmacological potential. These derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, which include antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The chemical tractability of the 1,4-benzoxazin-3-one core allows for a wide range of structural modifications, enabling the fine-tuning of their biological profiles and the exploration of structure-activity relationships (SAR).

Synthesis of 1,4-Benzoxazin-3-one Derivatives

The synthesis of the 1,4-benzoxazin-3-one core and its derivatives can be achieved through several synthetic routes. A common and straightforward method involves the reaction of 2-aminophenols with α-halo esters or α-halo acyl halides. Further functionalization can be carried out at the nitrogen atom of the oxazine ring or on the benzene ring to generate a library of diverse compounds.

General Synthesis of the 2H-benzo[b][1][2]oxazin-3(4H)-one Core

A prevalent method for the synthesis of the foundational 2H-benzo[b][1][2]oxazin-3(4H)-one structure involves the condensation of a 2-aminophenol with an α-haloacetyl halide, such as chloroacetyl chloride.

Experimental Protocol: Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one

-

Materials: 2-aminophenol, chloroacetyl chloride, sodium bicarbonate, dichloromethane, benzyl triethyl ammonium chloride (TEBA).

-

Procedure:

-

To a 100 ml reaction flask equipped with a magnetic stir bar, add 2-aminophenol (3 g, 30 mmol), benzyl triethyl ammonium chloride (TEBA, 6.27 g, 30 mmol), and dichloromethane (20 ml).

-

Stir the mixture for 10 minutes.

-

Add sodium bicarbonate (9.18 g, 108 mmol) portion-wise to the mixture.

-

Cool the reaction mixture to 0°C and add chloroacetyl chloride (3.66 g, 32.4 mmol) dropwise via syringe over 15 minutes.

-

Reflux the reaction mixture at 40°C for 6–8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired 2H-benzo[b][1][2]oxazin-3(4H)-one.

-

Synthesis of N-Substituted and Acylhydrazone Derivatives

Further modifications, such as the introduction of an acylhydrazone moiety, can enhance the biological activity of the 1,4-benzoxazin-3-one scaffold. This is typically achieved through a multi-step synthesis involving N-alkylation followed by hydrazinolysis and condensation with an aldehyde.

Experimental Protocol: Synthesis of 1,4-Benzoxazin-3-one Acylhydrazone Derivatives

-

Step 1: N-Alkylation

-

To a solution of 2H-benzo[b][1][2]oxazin-3(4H)-one in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K₂CO₃).

-

Add ethyl bromoacetate and reflux the mixture for several hours.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture and evaporate the solvent.

-

Purify the resulting N-alkylated intermediate.

-

-

Step 2: Hydrazinolysis

-

Dissolve the N-alkylated intermediate in ethanol.

-

Add hydrazine hydrate and reflux the mixture.

-

Monitor the formation of the hydrazide by TLC.

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

-

Step 3: Condensation

-

Dissolve the hydrazide intermediate in ethanol and heat to approximately 60°C.

-

Add the desired substituted aldehyde (1 equivalent) dissolved in ethanol dropwise.

-

Reflux the reaction mixture for 2-4 hours.

-

Cool the mixture to room temperature, filter the crude product, and recrystallize from a suitable solvent (e.g., toluene) to obtain the final acylhydrazone derivative[3][4][5][6].

-

Biological Activities of 1,4-Benzoxazin-3-one Derivatives

Derivatives of 1,4-benzoxazin-3-one have demonstrated a remarkable range of biological activities, making them promising candidates for drug development. The following sections summarize the quantitative data from various studies.

Anticancer Activity